5-[4-Methoxy-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-methoxy-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furoic acid is a complex organic compound that features a furoic acid core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furoic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the 2-methylbenzoyl group: This can be done through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Formation of the carbothioyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-methoxy-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[4-methoxy-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-2-methylbenzoic acid
- 2-methyl-5-nitrophenol
- 5-ethoxy-4-methoxy-2-[(2-methylbenzoyl)amino]benzoate
Uniqueness
5-[4-methoxy-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its furoic acid core, combined with the methoxy, methylbenzoyl, and carbothioyl groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H18N2O5S |
---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
5-[4-methoxy-2-[(2-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5S/c1-12-5-3-4-6-14(12)19(24)23-21(29)22-16-11-13(27-2)7-8-15(16)17-9-10-18(28-17)20(25)26/h3-11H,1-2H3,(H,25,26)(H2,22,23,24,29) |
InChI-Schlüssel |
LUPUBKGDKCUILB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)OC)C3=CC=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.